molecular formula C14H22INO2 B13462460 Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Cat. No.: B13462460
M. Wt: 363.23 g/mol
InChI Key: VJVLHVRRADQIPF-UHFFFAOYSA-N
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Description

Tert-butyl 3-({3-iodobicyclo[111]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure

Properties

Molecular Formula

C14H22INO2

Molecular Weight

363.23 g/mol

IUPAC Name

tert-butyl 3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-10(6-16)4-13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3

InChI Key

VJVLHVRRADQIPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by iodination and subsequent functionalization to introduce the azetidine and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although specific conditions for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound featuring a bicyclic structure and an azetidine ring. It includes a tert-butyl group, enhancing lipophilicity, and a 3-iodobicyclo[1.1.1]pentane moiety, contributing to its unique reactivity and potential biological activity. The molecular formula for this compound is C14H22INO2, with a molecular weight of approximately 363.23 g/mol.

Potential Applications

This compound has potential applications in interaction studies that are crucial for understanding its pharmacokinetics and pharmacodynamics.

Structural Similarities

Several compounds exhibit structural similarities to this compound. These include:

  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate Features a bicyclo[1.1.1]pentane core with an amino group, resulting in different reactivity due to amino functionalization.
  • Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate Contains an ethynyl group, leading to different coupling reactivity due to the ethynyl presence.

Other related compounds

Other related compounds include:

  • Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate This compound is characterized by a unique bicyclic structure featuring a tert-butyl group, an oxa (ether) linkage, and an azaspiro framework, which contributes to its potential biological and chemical activities. The presence of the iodine atom in the bicyclo[1.1.1]pentane moiety adds to its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal applications.
  • 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane has a molecular weight of 264.10 and a molecular formula of C9H13IO .
  • tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate has a molecular weight of 227.30 g/mol .
  • tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-c arboxylate .

Mechanism of Action

The mechanism of action of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core, iodinated functional group, and azetidine ring. This combination of features makes it a versatile compound for various applications in research and industry.

Biological Activity

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Chemical Structure and Properties

The compound features a bicyclic structure with an azetidine ring, characterized by the presence of a tert-butyl group that enhances lipophilicity, and a 3-iodobicyclo[1.1.1]pentane moiety, which contributes to its reactivity and potential biological activity. Its molecular formula is C15H22N2O2IC_{15}H_{22}N_{2}O_{2}I with a molecular weight of approximately 363.23 g/mol .

Biological Activity Overview

Mechanism of Action:
The specific biological activity of this compound is largely attributed to its interaction with various biological targets. The azetidine ring is known for its role in modulating receptor interactions, particularly in the context of Sphingosine-1-phosphate (S1P) receptor agonists, which are relevant in treating multiple sclerosis and other inflammatory diseases .

Pharmacokinetics:
Understanding the pharmacokinetics of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME). The lipophilic nature due to the tert-butyl group suggests favorable absorption characteristics, while the iodine atom may influence metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Study Focus Findings
Ji et al., 2018 Synthesis and functionalization of azetidinesHighlighted the utility of azetidines in drug development, noting their roles as building blocks in various therapeutic agents.
Gandelman et al., 2020 Iododecarboxylation reactionsReported on efficient synthetic routes to iodinated azetidines, emphasizing their potential as intermediates in pharmaceutical applications.
Arkivoc, 2018 Biological activity of azetidine derivativesDiscussed the significance of azetidines in modulating immune responses through S1P receptor interactions, relevant for inflammatory diseases treatment.

Potential Applications

The unique structural attributes of this compound suggest several potential applications:

  • Pharmaceutical Development: Its ability to interact with S1P receptors positions it as a candidate for developing treatments for autoimmune diseases.
  • Synthetic Chemistry: The compound serves as a versatile building block for synthesizing other biologically active molecules .

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